molecular formula C17H19Cl2N B13740390 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride CAS No. 13929-01-6

2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride

Cat. No.: B13740390
CAS No.: 13929-01-6
M. Wt: 308.2 g/mol
InChI Key: RMTWFBLCJLNBFA-UHFFFAOYSA-N
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Description

2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride is a chemical compound that combines the structural features of both 2-chloro-N,N-diethylethylamine and 9-fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride typically involves the reaction of 2-chloro-N,N-diethylethylamine with a fluorenyl derivative. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.

    Addition Reactions: The fluorenyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions could produce N-oxides.

Scientific Research Applications

2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride involves its interaction with various molecular targets. The fluorenyl group can interact with aromatic systems, while the diethylamine moiety can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-diethylethylamine hydrochloride: This compound lacks the fluorenyl group and has different reactivity and applications.

    9-Fluorenylmethoxycarbonyl chloride: This compound is used as a protecting group in peptide synthesis and has different chemical properties.

Properties

CAS No.

13929-01-6

Molecular Formula

C17H19Cl2N

Molecular Weight

308.2 g/mol

IUPAC Name

2-chloroethyl-ethyl-(9H-fluoren-9-yl)azanium;chloride

InChI

InChI=1S/C17H18ClN.ClH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H

InChI Key

RMTWFBLCJLNBFA-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCCl)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-]

Origin of Product

United States

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